1-({4-Oxo-3-pentyl-2-[(tetrahydrofuran-2-ylmethyl)thio]-3,4-dihydroquinazolin-7-yl}carbonyl)piperidine-4-carboxamide
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Overview
Description
The compound contains several functional groups and structural features that are common in medicinal chemistry . These include a piperidine ring, a quinazoline ring, a tetrahydrofuran ring, and several carbonyl groups. The piperidine ring is a common feature in many pharmaceuticals , and the quinazoline ring is a privileged structure in medicinal chemistry . The tetrahydrofuran ring is a common structural motif in many natural products and pharmaceuticals.
Molecular Structure Analysis
The compound has several stereocenters, which means it can exist as multiple stereoisomers. The three-dimensional structure of the compound could have a significant impact on its biological activity .
Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. For example, the carbonyl groups could undergo nucleophilic addition reactions, and the thioether group could potentially be oxidized .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of polar functional groups like carbonyl groups could increase the compound’s solubility in polar solvents .
Scientific Research Applications
Synthesis and Characterization
- The development of enantioselective processes for the preparation of potent receptor inhibitors highlights the importance of convergent, stereoselective, and economical synthesis techniques in producing complex organic compounds, including those with quinazoline and piperidine structures, which are critical for pharmaceutical applications (Cann et al., 2012).
- Research into heterocyclic carboxamides as potential antipsychotic agents underlines the versatility of piperidine and quinazoline derivatives in binding to specific receptors, demonstrating their promise in treating psychiatric disorders (Norman et al., 1996).
- Studies on piperidine-4-carboxylic acid derivatives show their application in synthesizing magnetic nanoparticles for efficient catalysis, indicating their utility in creating novel nanomaterials for various industrial processes (Ghorbani-Choghamarani & Azadi, 2015).
Biological Activities and Applications
- Antibacterial and antifungal activities of novel piperidine-4-carboxamide derivatives have been explored, with some compounds showing promising results against various pathogenic strains. This research is crucial for the development of new antibiotics and antimicrobial agents (Selvakumar & Elango, 2017).
- The antimicrobial activity of fluoroquinolone-based 4-thiazolidinones underscores the potential of integrating piperidine and quinazoline derivatives into molecules for combating resistant bacterial strains, thereby contributing to the field of infectious disease treatment (Patel & Patel, 2010).
Chemical Properties and Interactions
- The synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from certain core structures demonstrates the chemical flexibility of piperidine and quinazoline compounds, allowing for the creation of a vast array of molecules with potential therapeutic effects (Abu‐Hashem et al., 2020).
- Investigations into quinazolinone derivatives under solvent-free conditions using innovative synthetic methods indicate advances in green chemistry, highlighting the environmental benefits of synthesizing complex molecules with minimal waste (Acharyulu et al., 2008).
Future Directions
properties
IUPAC Name |
1-[4-oxo-2-(oxolan-2-ylmethylsulfanyl)-3-pentylquinazoline-7-carbonyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O4S/c1-2-3-4-11-29-24(32)20-8-7-18(23(31)28-12-9-17(10-13-28)22(26)30)15-21(20)27-25(29)34-16-19-6-5-14-33-19/h7-8,15,17,19H,2-6,9-14,16H2,1H3,(H2,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUXIOZARVJIKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCC(CC3)C(=O)N)N=C1SCC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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